cis-4-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid

CAS No.: 736136-15-5

Cat. No.: VC2281360

Molecular Formula: C14H15BrO3

Molecular Weight: 311.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 736136-15-5 |

|---|---|

| Molecular Formula | C14H15BrO3 |

| Molecular Weight | 311.17 g/mol |

| IUPAC Name | 4-(4-bromobenzoyl)cyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C14H15BrO3/c15-12-7-5-10(6-8-12)13(16)9-1-3-11(4-2-9)14(17)18/h5-9,11H,1-4H2,(H,17,18) |

| Standard InChI Key | IWFBIELJDOHRIX-UHFFFAOYSA-N |

| SMILES | C1CC(CCC1C(=O)C2=CC=C(C=C2)Br)C(=O)O |

| Canonical SMILES | C1CC(CCC1C(=O)C2=CC=C(C=C2)Br)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

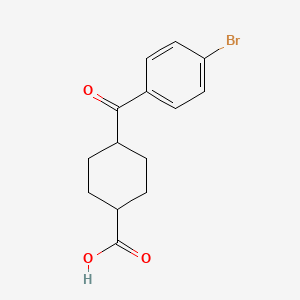

Cis-4-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid is a well-defined organic compound with established chemical identifiers. The compound possesses a cyclohexane ring as its core structure, with two key functional groups: a carboxylic acid and a 4-bromobenzoyl group arranged in a cis configuration relative to each other on the cyclohexane ring. This spatial arrangement is critical to the compound's chemical behavior and applications .

Chemical Identifiers and Properties

The compound is registered in multiple chemical databases with consistent identification parameters. The following table summarizes the key identifiers and physical properties:

| Parameter | Value |

|---|---|

| CAS Number | 736136-15-5 |

| IUPAC Name | 4-(4-bromobenzoyl)cyclohexane-1-carboxylic acid |

| Molecular Formula | C₁₄H₁₅BrO₃ |

| Molecular Weight | 311.17 g/mol |

| Standard InChIKey | IWFBIELJDOHRIX-UHFFFAOYSA-N |

| PubChem Compound ID | 24722482 |

| Last Database Modification | March 1, 2025 |

These identifiers provide unambiguous reference points for researchers working with this compound in various contexts .

Structural Features and Representation

The molecular structure of cis-4-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid consists of a cyclohexane ring with a carboxylic acid group (-COOH) at position 1 and a 4-bromobenzoyl group at position 4, with these substituents arranged in a cis configuration. The bromine atom is positioned at the para position of the benzoyl ring, creating a distinctive electronic environment that influences reactivity.

The structure can be represented through various notation systems:

-

SMILES Notation: C1CC(CCC1C(=O)C2=CC=C(C=C2)Br)C(=O)O

-

Canonical SMILES: C1CC(CCC1C(=O)C2=CC=C(C=C2)Br)C(=O)O

-

Standard InChI: InChI=1S/C14H15BrO3/c15-12-7-5-10(6-8-12)13(16)9-1-3-11(4-2-9)14(17)18/h5-9,11H,1-4H2,(H,17,18)

Stereochemistry and Conformational Analysis

Stereochemical Considerations

The cyclohexane ring in cis-4-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid introduces important stereochemical elements to the compound. The cis configuration specifically refers to the spatial arrangement where both the carboxylic acid and 4-bromobenzoyl groups are positioned on the same face of the cyclohexane ring. This stereochemistry is significant because it influences intermolecular interactions, reactivity patterns, and potential biological activities.

Isomeric Relationships

It is noteworthy that databases also contain information on the trans isomer of this compound, namely trans-4-(4-bromobenzoyl)cyclohexane-1-carboxylic acid. The stereochemical difference between cis and trans isomers can lead to significant variations in physical properties, reactivity patterns, and potential biological activities, making the precise stereochemical designation crucial when working with these compounds .

Synthesis and Chemical Reactivity

Reactivity Profile

The compound features two principal reactive centers:

-

The carboxylic acid group, which can participate in typical carboxylic acid reactions including esterification, amide formation, and reduction.

-

The 4-bromobenzoyl moiety, which is particularly valuable in organic synthesis due to the reactivity of both the ketone function and the bromine substituent.

The bromine atom at the para position of the benzoyl group serves as a potential handle for further functionalization through various metal-catalyzed coupling reactions, including Suzuki, Sonogashira, and Heck couplings, making this compound a versatile building block in organic synthesis.

Applications and Research Significance

Synthetic Utility

The primary value of cis-4-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid lies in its role as an intermediate in organic synthesis. The presence of the bromine atom on the aromatic ring makes it particularly useful for further elaboration through cross-coupling reactions, enabling the construction of more complex molecular architectures.

The carboxylic acid functionality provides additional opportunities for derivatization, allowing for the synthesis of esters, amides, and other carboxylic acid derivatives that might serve as building blocks in medicinal chemistry or materials science.

Structure-Activity Relationships

Research on cyclohexane derivatives similar to cis-4-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid has demonstrated that the stereochemistry and positioning of functional groups significantly influence their biological activity and reactivity profiles. The cis and trans isomers of cyclohexane-based compounds often exhibit different metabolic stabilities and potencies in biological assays, highlighting the importance of stereochemical control in the development of bioactive molecules.

Comparison with Related Compounds

Several structurally related compounds have been documented in chemical databases and research literature. For example:

-

cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid (CAS: 736136-14-4), which features the bromine atom at the meta position of the benzoyl group.

-

cis-2-(4-Fluorobenzoyl)-1-cyclohexane-carboxylic acid (CAS: 154810-33-0), which contains fluorine instead of bromine and has a different substitution pattern on the cyclohexane ring .

These structural variations provide valuable insights into structure-property relationships and may guide the development of compounds with tailored physical, chemical, or biological properties .

Current Research and Future Perspectives

Recent Developments

Recent database updates from March and April 2025 indicate ongoing interest in cis-4-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid and related compounds. The continued refinement of structural data and chemical property information suggests that this compound remains relevant in contemporary organic chemistry research .

Biological Relevance

The identification of structurally related compounds in biological contexts, such as the observation of cis-4-hydroxycyclohexanecarboxylic acid (4-HCH) as a product of bacterial metabolism, suggests that cyclohexane carboxylic acid derivatives may have inherent biological relevance . This connection might inspire future investigations into the potential biological activities of cis-4-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid or its derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume